

Application Notes and Protocols for 2-Allyl-4-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 2-Allyl-4-(trifluoromethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and potential biological evaluation of **2-Allyl-4-(trifluoromethyl)phenol**, a compound of interest in medicinal chemistry and drug development. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the allyl group offers a site for further chemical modification and can contribute to biological activity.^[1]

Section 1: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

The synthesis of **2-Allyl-4-(trifluoromethyl)phenol** can be achieved via a two-step process involving the Williamson ether synthesis to form an allyl ether intermediate, followed by a Claisen rearrangement.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Allyloxy)-4-(trifluoromethyl)benzene

This step involves the reaction of 4-(trifluoromethyl)phenol with allyl bromide in the presence of a base.

Materials and Reagents:

- 4-(Trifluoromethyl)phenol
- Allyl bromide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-(allyloxy)-4-(trifluoromethyl)benzene.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Step 2: Claisen Rearrangement to **2-Allyl-4-(trifluoromethyl)phenol**

This step involves the thermal rearrangement of the allyl ether to the desired product.

Materials and Reagents:

- 1-(Allyloxy)-4-(trifluoromethyl)benzene
- N,N-Dimethylaniline (as solvent and to prevent side reactions)
- Hydrochloric acid (1 M)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Heating mantle with a temperature controller
- Standard laboratory glassware

Procedure:

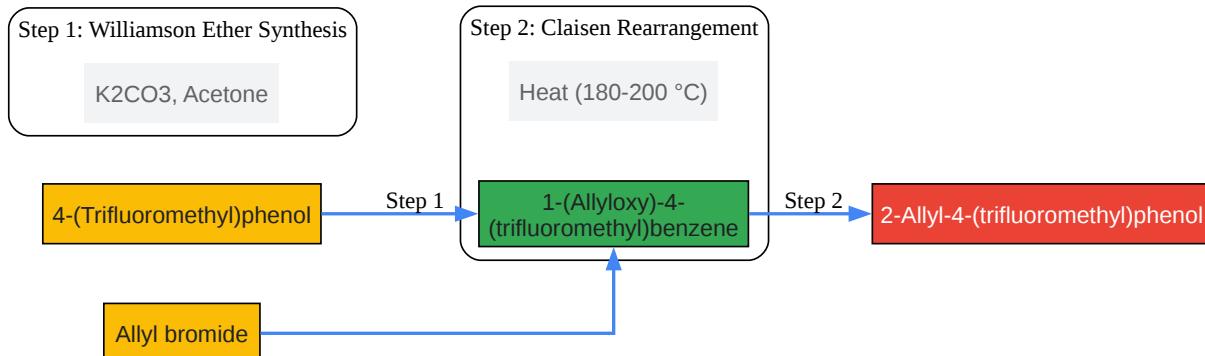
- Place 1-(allyloxy)-4-(trifluoromethyl)benzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

- Add N,N-dimethylaniline as the solvent.
- Heat the mixture to 180-200 °C and maintain for 3-5 hours. Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and wash with 1 M hydrochloric acid to remove the N,N-dimethylaniline.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to obtain pure **2-Allyl-4-(trifluoromethyl)phenol**.

Data Presentation: Synthesis

Compound	Step	Reactants	Yield (%)	Purity (%)	Physical State
1-(Allyloxy)-4-(trifluoromethyl)benzene	1	4-(Trifluoromethyl)phenol, Allyl bromide	85-95	>98	Colorless oil
2-Allyl-4-(trifluoromethyl)phenol	2	1-(Allyloxy)-4-(trifluoromethyl)benzene	70-85	>99	Pale yellow oil

Diagram: Synthetic Pathway

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Caption: Synthetic route to **2-Allyl-4-(trifluoromethyl)phenol**.

Section 2: Application in Antimicrobial Research

Allyl-substituted phenols have shown antimicrobial activity.^{[2][3][4]} The introduction of a trifluoromethyl group can modulate this activity. The following protocol describes how to assess the antimicrobial potential of **2-Allyl-4-(trifluoromethyl)phenol** against common bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

Materials and Reagents:

- **2-Allyl-4-(trifluoromethyl)phenol**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)

- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Sterile 96-well microtiter plates
- Pipettes and sterile tips
- Incubator
- Spectrophotometer (for measuring optical density)

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **2-Allyl-4-(trifluoromethyl)phenol** in DMSO (e.g., 10 mg/mL).
- Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the wells.
- Serial Dilution:
 - Add 100 µL of sterile MHB to each well of a 96-well plate.
 - Add a specific volume of the stock solution to the first well to achieve the highest desired concentration and mix.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
- Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
- Controls:
 - Positive Control: Wells containing MHB and bacteria without the test compound.
 - Negative Control: Wells containing MHB and the test compound but no bacteria.

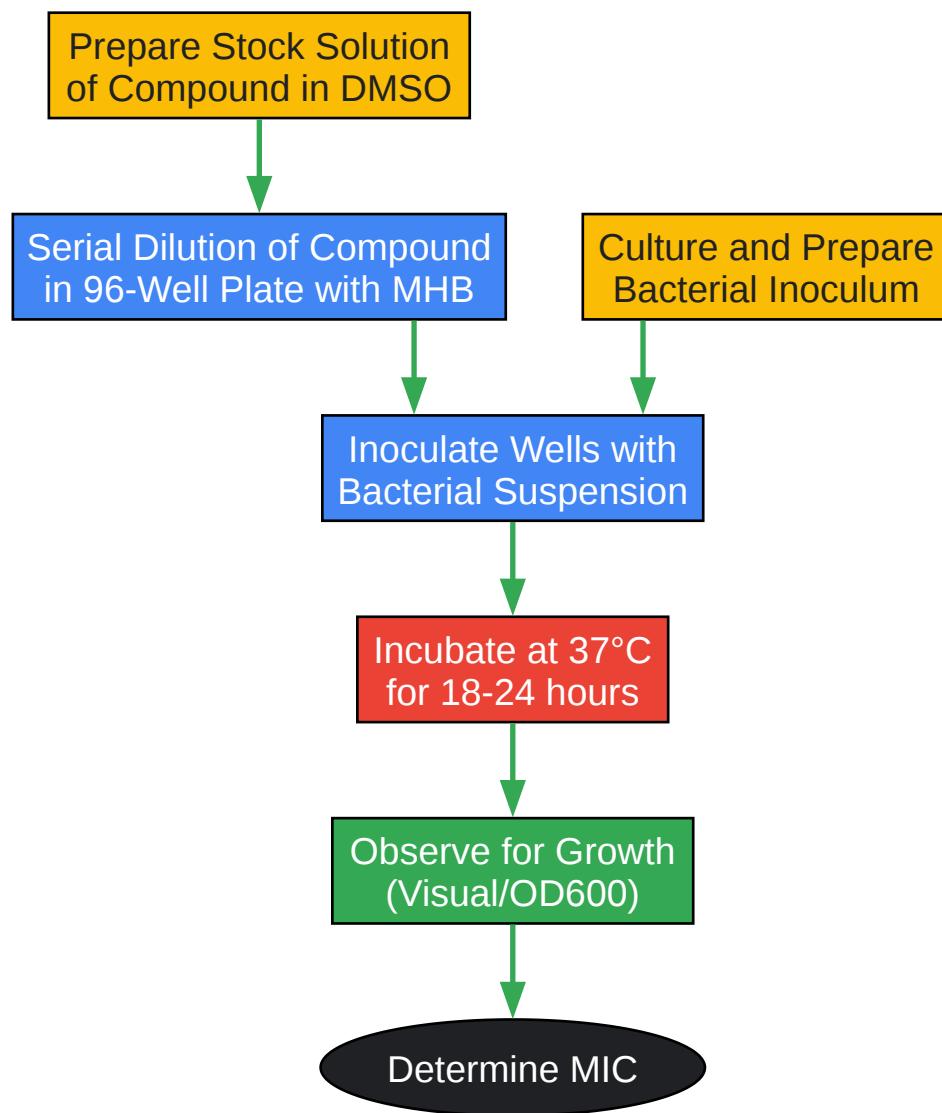
- Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

Bacterial Strain	Compound	MIC (µg/mL)
Staphylococcus aureus (Gram-positive)	2-Allyl-4-(trifluoromethyl)phenol	Hypothetical Value: 16-64
Escherichia coli (Gram-negative)	2-Allyl-4-(trifluoromethyl)phenol	Hypothetical Value: 64-256
Pseudomonas aeruginosa (Gram-negative)	2-Allyl-4-(trifluoromethyl)phenol	Hypothetical Value: >256
Ciprofloxacin (Control)	S. aureus	0.25-1
Ciprofloxacin (Control)	E. coli	0.015-0.125

(Note: The MIC values are hypothetical and would need to be determined experimentally.)

Diagram: Experimental Workflow for MIC Assay



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Caption: Workflow for the broth microdilution MIC assay.

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